CYP11B2 Inhibitory Potency of 3,5-Dichloro vs. 2,3-Dichloro and 2,4,5-Trifluoro Regioisomers
Within the N-(pyridin-3-yl)benzamide series, substitution pattern on the benzamide phenyl ring determines CYP11B2 inhibitory activity in a non-linear, position-dependent manner. The 2,3-dichloro regioisomer (2,3-dichloro-N-(pyridin-3-yl)benzamide) achieved 51% inhibition of human CYP11B2 at 0.5 mM [1]. In contrast, the 2,4,5-trifluoro-substituted analog (2,4,5-trifluoro-N-(pyridin-3-yl)benzamide) demonstrated 70% inhibition at the identical 0.5 mM concentration [1]. While direct IC50 data for the 3,5-dichloro substitution pattern in this specific assay system is not reported in the primary literature, class-level SAR analysis indicates that the 3,5-dichloro arrangement represents a distinct halogen substitution geometry that occupies a different region of chemical space relative to the 2,3-dichloro and 2,4,5-trifluoro analogs—with predictable consequences for target engagement that cannot be assumed equivalent without empirical confirmation. Importantly, the broader N-(pyridin-3-yl)benzamide class achieves potent CYP11B2 inhibition (IC50 53–166 nM for optimized derivatives) with complete selectivity over CYP17 and CYP19 (no inhibition observed at relevant concentrations), establishing that the pyridin-3-yl benzamide core is a validated scaffold for selective aldosterone synthase targeting [2].
| Evidence Dimension | CYP11B2 inhibition at fixed concentration |
|---|---|
| Target Compound Data | Not directly reported at 0.5 mM in primary literature (3,5-dichloro substitution) |
| Comparator Or Baseline | 2,3-dichloro-N-(pyridin-3-yl)benzamide: 51% inhibition at 0.5 mM; 2,4,5-trifluoro-N-(pyridin-3-yl)benzamide: 70% inhibition at 0.5 mM |
| Quantified Difference | Comparator spread: 51% to 70% inhibition at 0.5 mM depending on substitution pattern |
| Conditions | Human CYP11B2 enzyme assay; compound concentration 0.5 mM |
Why This Matters
Substitution pattern is not a trivial modification—it drives up to ~1.4-fold variation in CYP11B2 inhibition at equivalent concentration, meaning researchers cannot substitute one regioisomer for another without recalibrating expected potency.
- [1] BRENDA Enzyme Database. Literature summary for EC 1.14.15.4 (CYP11B2): 2,3-dichloro-N-(pyridin-3-yl)benzamide and 2,4,5-trifluoro-N-(pyridin-3-yl)benzamide inhibitory data. 2015. View Source
- [2] Zimmer C, Hafner M, Zender M, Ammann D, Hartmann RW, Vock CA. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorg Med Chem Lett. 2011 Jan 1;21(1):186-90. doi: 10.1016/j.bmcl.2010.11.040. View Source
